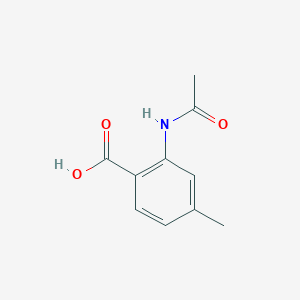

2-Acetamido-4-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6-3-4-8(10(13)14)9(5-6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALCRUVYUCWFSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2-Acetamido-4-methylbenzoic Acid

The established synthetic routes for producing this compound predominantly involve the acylation of the corresponding amino-substituted benzoic acid. This approach is favored for its directness and reliability.

While the most direct synthesis starts from 2-amino-4-methylbenzoic acid, multi-step sequences often begin with more fundamental precursors. One such pathway could start with 2-fluorotoluene (B1218778). The synthesis of a related compound, methyl 2-methyl-4-acetylbenzoate, illustrates this multi-step approach, which involves:

Acylation: 2-fluorotoluene undergoes an acylation reaction to produce 4-fluoro-3-methylacetophenone. google.com

Cyanation: The fluoro-intermediate is then converted to 3-methyl-4-cyanoacetophenone. google.com

Hydrolysis: The cyano group is hydrolyzed to a carboxylic acid, yielding 2-methyl-4-acetylbenzoic acid. google.com

Further Functional Group Transformation: Although this sequence leads to a different final product, a similar strategy could be envisioned where the starting material is an appropriately substituted toluene (B28343) derivative that undergoes nitration, reduction of the nitro group to an amine, and subsequent acylation and oxidation of the other methyl group to a carboxylic acid. For instance, the oxidation of a methyl group on a benzene (B151609) ring to a carboxylic acid is a known transformation. scribd.com

Another potential multi-step route involves the modification of a pre-existing benzoic acid derivative. For example, the synthesis of p-methyl benzoic acid from toluene involves a bromination step followed by the formation of a Grignard reagent and subsequent carboxylation. vedantu.com A similar logic could be applied, starting with a substituted toluene to build the desired this compound structure through a series of functional group interconversions.

The most common and direct method for synthesizing this compound is the acylation of 2-amino-4-methylbenzoic acid. nist.gov This transformation involves the reaction of the amino group with an acylating agent.

Acetic Anhydride (B1165640): Acetic anhydride is a widely used reagent for this purpose. wikipedia.org The reaction is typically carried out in a suitable solvent. The amino group acts as a nucleophile, attacking one of the carbonyl carbons of the acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the amide and acetic acid as a byproduct. youtube.com The use of a base, such as pyridine, can catalyze the reaction. wikipedia.org

Acetyl Chloride: Acetyl chloride is another effective acylating agent. The reaction mechanism is similar to that of acetic anhydride, with the amino group attacking the carbonyl carbon. In this case, hydrogen chloride is the byproduct, and a base is often added to neutralize it. semanticscholar.org

The choice between acetic anhydride and acetyl chloride can depend on factors such as reactivity, cost, and the specific reaction conditions required. Both are standard methods for protecting amino groups in multi-step syntheses. semanticscholar.org

Optimizing the yield and ensuring the scalability of the synthesis are critical for practical applications. Several factors are taken into account:

Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield. For instance, in related acylation reactions, the use of specific solvents like chloroform (B151607) or toluene has been shown to affect the yield and quality of the product. acs.org

Catalyst: While some acylations proceed without a catalyst, the addition of a catalytic amount of a strong acid or a base can enhance the reaction rate. google.com

Work-up and Purification: The isolation and purification of the final product are crucial for obtaining high purity. This often involves crystallization from a suitable solvent. acs.orggoogle.com For example, in the synthesis of a similar compound, aqueous acetonitrile (B52724) was found to be an effective crystallization solvent, leading to a high-quality product in excellent yield. acs.org

Telescoped Processes: For large-scale production, "telescoped" processes, where sequential reactions are carried out in a single reactor without isolating intermediates, can improve efficiency and reduce manufacturing time. acs.org

| Parameter | Consideration for Optimization | Example/Rationale |

| Acylating Agent | Reactivity and byproducts | Acetic anhydride produces acetic acid, while acetyl chloride produces HCl, which may require different work-up procedures. youtube.comsemanticscholar.org |

| Solvent | Solubility of reactants and product, ease of removal | Aqueous solutions or organic solvents like toluene or chloroform have been used in similar acylations. semanticscholar.orgacs.org |

| Catalyst | Reaction rate and selectivity | Strong acids or bases can be used to catalyze the acylation. google.com |

| Temperature | Reaction kinetics vs. side reactions | Lowering the temperature can sometimes reduce the formation of byproducts. truman.edu |

| Purification | Product purity and yield | Crystallization from solvents like aqueous acetonitrile or toluene is a common method. acs.orggoogle.com |

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This involves using less hazardous materials and more environmentally friendly reaction conditions.

The move towards greener synthesis focuses on replacing harsh reagents and conditions with milder alternatives.

Catalysis: The use of solid acid catalysts or biocatalysts can be an environmentally friendly alternative to traditional acid or base catalysts. sciepub.comnih.gov For example, boric acid has been used as a mild catalyst for the amidation of benzoic acid. sciepub.com

Enzymatic Synthesis: Biocatalytic methods, using enzymes like acylases, offer a green alternative for amide bond formation. nih.govresearchgate.net These reactions occur under mild conditions and are highly selective, although yields can sometimes be lower than in chemical synthesis. researchgate.net ATP-dependent enzymes can also be used for N-acyl amino acid biosynthesis. nih.gov

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents.

Aqueous Synthesis: Performing reactions in water is a significant step towards greener chemistry. The acylation of amines has been successfully carried out in an aqueous medium. semanticscholar.org For instance, amine hydrochlorides can be acylated with anhydrides in water with the addition of sodium bicarbonate. semanticscholar.org This method is chemoselective, meaning the amino group is acylated in the presence of other functional groups like phenols and thiols. semanticscholar.org

Solvent-Free Reactions: In some cases, reactions can be carried out without a solvent, which is known as a "neat" reaction. This approach minimizes waste and simplifies the work-up process. While specific examples for this compound are not prevalent, this is a growing area of research in organic synthesis.

The adoption of these green chemistry principles not only reduces the environmental footprint but can also lead to safer and more efficient synthetic processes.

Mechanistic Investigations of Reaction Transformations

The synthesis of this compound can be approached through several routes, with the acetylation of 2-amino-4-methylbenzoic acid being a primary and straightforward method. The mechanistic details of this and other key transformations, alongside kinetic considerations, are crucial for optimizing synthetic protocols.

Proposed Reaction Mechanisms for Key Steps

A plausible and common synthesis of this compound involves the N-acetylation of 2-amino-4-methylbenzoic acid. This reaction typically proceeds via a nucleophilic acyl substitution mechanism.

N-Acetylation of 2-amino-4-methylbenzoic acid: The reaction is generally carried out using acetylating agents like acetyl chloride or acetic anhydride.

With Acetyl Chloride: The amino group (-NH2) of 2-amino-4-methylbenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. This is followed by the departure of the chloride leaving group and a deprotonation step, often facilitated by a mild base, to yield the final acetamido product.

With Acetic Anhydride: The mechanism is similar, with the amino group attacking one of the carbonyl carbons of acetic anhydride. The leaving group in this case is an acetate (B1210297) ion, which subsequently acts as a base to deprotonate the nitrogen, yielding this compound and acetic acid as a byproduct.

Another potential, though less direct, synthetic approach could involve the oxidation of a suitable precursor, such as 2-acetamido-4-methyltoluene.

Oxidation of 2-acetamido-4-methyltoluene: This transformation of the methyl group to a carboxylic acid would require a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO4) or chromic acid. The mechanism for this reaction involves the attack of the benzylic C-H bonds, leading to a series of oxidation steps that ultimately form the benzoic acid. The acetamido group generally remains stable under these conditions.

Kinetic Studies of Synthetic Pathways

While specific kinetic data for the synthesis of this compound is not extensively documented in publicly available literature, general principles from related reactions provide valuable insights.

Kinetic studies on the esterification of benzoic acid derivatives, for instance, show that the reaction is typically first-order with respect to the benzoic acid. dnu.dp.uaresearchgate.net A study on the esterification of benzoic acid with 1-butanol, catalyzed by p-toluenesulfonic acid, determined the activation energies for the forward and reverse reactions to be 58.40 and 57.70 kJ∙mol⁻¹, respectively. dnu.dp.uaresearchgate.net

Similarly, investigations into the reactions of benzoic acid with atmospheric radicals like OH have been conducted to understand degradation pathways, with the total reaction rate constant for the reaction with OH radicals at 298.15 K being calculated as 2.35 × 10⁻¹¹ cm³ per molecule per second. nih.gov These studies underscore the importance of temperature, catalyst concentration, and reagent stoichiometry in controlling reaction rates. For the synthesis of this compound, it can be inferred that the rate of acetylation would be dependent on the concentration of the amine and the acetylating agent, as well as the reaction temperature.

Derivatization Strategies for Analogous Structures

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of analogues. Derivatization can be targeted at the functional groups on the benzoic acid core or by introducing new substituents to the aromatic ring.

Functional Group Interconversions on the Benzoic Acid Core

The carboxylic acid and acetamido groups are prime targets for functional group interconversions.

Reactions of the Carboxylic Acid Group:

Esterification: The carboxylic acid can be converted to an ester through Fischer esterification, which involves reacting it with an alcohol in the presence of a strong acid catalyst like sulfuric acid. rjpbcs.com

Acyl Chloride Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can transform the carboxylic acid into a more reactive acyl chloride. This intermediate is a versatile precursor for the synthesis of esters, amides, and other acyl derivatives.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol (2-(acetamido)-4-methylbenzyl alcohol).

Reactions of the Acetamido Group:

Hydrolysis: The acetamido group can be hydrolyzed back to an amino group under either acidic or basic conditions, yielding 2-amino-4-methylbenzoic acid. chegg.com

Deprotection: In synthetic sequences where the acetamido group serves as a protecting group for the amine, its removal is a key step. Methods for the deprotection of acetamides are well-established. organic-chemistry.org

Introduction of Diverse Substituents on the Aromatic Ring

The introduction of new substituents onto the aromatic ring is governed by the directing effects of the existing groups: the acetamido (-NHCOCH₃), methyl (-CH₃), and carboxylic acid (-COOH) groups.

Directing Effects in Electrophilic Aromatic Substitution (EAS):

The acetamido group is a powerful activating group and is ortho, para-directing. organicchemistrytutor.com

The methyl group is also an activating group and is ortho, para-directing. libretexts.org

The carboxylic acid group is a deactivating group and is meta-directing. libretexts.org

The positions available for substitution on the this compound ring are C3, C5, and C6. The combined influence of the existing substituents will determine the regioselectivity of electrophilic aromatic substitution reactions. The strongly activating ortho, para-directing acetamido group at C2 will primarily direct incoming electrophiles to positions 3 (ortho) and 5 (para). The methyl group at C4 also directs to positions 3 and 5. The deactivating, meta-directing carboxyl group at C1 directs to position 5.

Given that the acetamido group is a more potent activator than the methyl group, electrophilic attack is most likely to occur at the positions most strongly activated by it and not sterically hindered. Therefore, substitution is highly favored at the C3 and C5 positions.

Typical EAS Reactions:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group (-NO₂) at the C3 or C5 position.

Halogenation: Reaction with halogens (e.g., Br₂ with a Lewis acid catalyst) would introduce a halogen atom, again, likely at the C3 or C5 position.

Sulfonation: Treatment with fuming sulfuric acid would introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts Acylation/Alkylation: These reactions are generally not successful on strongly deactivated rings. The presence of the deactivating carboxyl group might inhibit these reactions. However, if the carboxyl group is first converted to an ester, the deactivating effect is lessened, potentially allowing for Friedel-Crafts reactions to proceed.

Advanced Structural Characterization and Spectroscopic Analysis

Crystallographic Studies

Crystallographic studies are fundamental to understanding the three-dimensional arrangement of atoms, molecules, and their packing in a crystalline solid.

Single Crystal X-ray Diffraction Analysis

To date, no single crystal X-ray diffraction data for 2-Acetamido-4-methylbenzoic acid has been deposited in the Cambridge Crystallographic Data Centre (CCDC) or other public crystallographic databases. The following subsections describe the analysis that would be performed upon successful crystallization and data collection.

Analysis of the X-ray diffraction data would provide precise bond lengths, bond angles, and torsion angles of the this compound molecule. Key parameters of interest would include the planarity of the benzene (B151609) ring, the orientation of the carboxylic acid and acetamido groups relative to the ring, and any intramolecular hydrogen bonding between the amide proton and the carboxyl oxygen. A hypothetical data table for such findings is presented below.

| Parameter | Value |

| C-C (aromatic) bond lengths | Expected ~1.38-1.40 Å |

| C-N bond length | Data not available |

| C=O (carboxyl) bond length | Data not available |

| C=O (amide) bond length | Data not available |

| O-H (carboxyl) bond length | Data not available |

| N-H (amide) bond length | Data not available |

| Dihedral angle (plane of carboxyl group vs. plane of benzene ring) | Data not available |

| Dihedral angle (plane of amide group vs. plane of benzene ring) | Data not available |

| This table represents hypothetical data that would be obtained from a single crystal X-ray diffraction study. |

The study of how individual molecules of this compound arrange themselves in the crystal lattice is crucial. For related benzoic acid derivatives, common motifs include dimers formed through hydrogen bonding between the carboxylic acid groups. The presence of the acetamido group introduces further possibilities for hydrogen bonding, potentially leading to the formation of chains, sheets, or more complex three-dimensional networks.

A detailed analysis would focus on the specific intermolecular forces that stabilize the crystal structure. This would involve identifying and quantifying hydrogen bonds, such as those between the carboxylic acid protons and carbonyl oxygens of neighboring molecules, or between the amide N-H and a carbonyl oxygen. Additionally, the potential for π-π stacking interactions between the aromatic rings of adjacent molecules would be investigated, including the measurement of the centroid-to-centroid distance and the slip angle between the rings.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study for organic molecules. Different polymorphs can exhibit distinct physical properties. A thorough investigation would involve crystallization experiments under various conditions (e.g., different solvents, temperatures, and cooling rates) to identify any potential polymorphs of this compound. Each polymorph would then require its own full crystallographic characterization. To date, no studies on the polymorphism of this specific compound have been published.

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a key technique for the characterization of a bulk crystalline sample. While not providing the atomic-level detail of single-crystal diffraction, PXRD provides a characteristic fingerprint of the crystalline phase. A PXRD pattern for a pure, bulk sample of this compound would consist of a series of peaks at specific 2θ angles, corresponding to the different lattice spacings in the crystal. This pattern is useful for phase identification, purity assessment, and for tracking polymorphic transformations. No reference PXRD patterns for this compound are currently available in open-access databases.

Vibrational Spectroscopic Investigations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the specific vibrational modes of its functional groups. The carboxylic acid group gives rise to a very broad O-H stretching vibration, typically observed in the 3300-2500 cm⁻¹ region, which often overlaps with other stretching vibrations due to strong hydrogen bonding in the solid state. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected as an intense band around 1700-1680 cm⁻¹.

The secondary amide group (acetamido) also presents distinct absorption bands. The N-H stretching vibration is anticipated to appear as a sharp band near 3350-3250 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration of the amide, is expected to be a very strong absorption between 1680-1630 cm⁻¹. The amide II band, a mix of N-H bending and C-N stretching, typically appears in the 1570-1515 cm⁻¹ region.

Aromatic C-H stretching vibrations are generally observed between 3100-3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups occurs in the 2975-2850 cm⁻¹ range. The C=C stretching vibrations within the aromatic ring produce several bands of variable intensity in the 1600-1450 cm⁻¹ region.

Table 1: Expected FT-IR Vibrational Frequencies and Assignments for this compound

| Frequency Range (cm⁻¹) | Intensity | Vibrational Assignment |

| 3350-3250 | Medium-Sharp | N-H Stretch (Amide) |

| 3300-2500 | Broad | O-H Stretch (Carboxylic Acid) |

| 3100-3000 | Weak-Medium | Aromatic C-H Stretch |

| 2975-2850 | Weak-Medium | Aliphatic C-H Stretch (CH₃) |

| 1700-1680 | Strong | C=O Stretch (Carboxylic Acid) |

| 1680-1630 | Strong | C=O Stretch (Amide I) |

| 1600-1450 | Medium-Weak | C=C Stretch (Aromatic Ring) |

| 1570-1515 | Medium | N-H Bend, C-N Stretch (Amide II) |

| ~1420 | Medium | O-H In-plane Bend |

| ~1300 | Medium | C-N Stretch |

| ~920 | Broad | O-H Out-of-plane Bend |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR analysis. While polar groups like carbonyls produce strong IR signals, non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes, often yield strong signals in Raman spectra. For this compound, the C=C stretching vibrations of the benzene ring are expected to be prominent in the 1600-1550 cm⁻¹ region. The symmetric breathing mode of the ring is anticipated to appear as a sharp and intense band around 1000 cm⁻¹. The C-CH₃ stretching vibration should also be clearly visible. In contrast to FT-IR, the O-H stretching vibration is typically weak in Raman spectra.

Table 2: Expected Raman Shifts and Assignments for this compound

| Raman Shift Range (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2975-2850 | Medium | Aliphatic C-H Stretch (CH₃) |

| 1680-1630 | Medium | C=O Stretch (Amide I) |

| 1615-1590 | Strong | C=C Stretch (Aromatic Ring) |

| ~1000 | Strong | Ring Breathing Mode |

| ~800 | Medium | C-CH₃ Stretch |

Correlation of Experimental and Theoretical Vibrational Frequencies

To achieve a precise assignment of vibrational modes, a correlation between experimental data and theoretical calculations is often employed. researchgate.netmdpi.comscirp.org Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP with a 6-311++G(d,p) basis set, are used to compute the optimized molecular geometry and harmonic vibrational frequencies. mdpi.comscirp.org

Theoretical frequency values are systematically higher than experimental ones due to the calculations being based on a harmonic oscillator model for an isolated molecule in the gas phase, neglecting anharmonicity and intermolecular interactions present in the solid state. scirp.org To bridge this gap, calculated frequencies are uniformly scaled using scaling factors. The refined scaled theoretical wavenumbers typically show excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.net

Furthermore, Potential Energy Distribution (PED) analysis is crucial for characterizing complex vibrational modes. PED provides a quantitative measure of the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode, allowing for an unambiguous assignment of the spectral bands. mdpi.com This combined experimental and theoretical approach provides a comprehensive understanding of the vibrational properties of the molecule. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is indispensable for determining the precise carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.

Proton (¹H) NMR Spectroscopic Characterization

The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would display several distinct signals corresponding to the different types of protons in the molecule. The most downfield signal is expected to be from the carboxylic acid proton (-COOH), appearing as a broad singlet typically above 12 ppm due to its acidic nature. The amide proton (N-H) would likely appear as a singlet between 9-10 ppm.

The three protons on the aromatic ring are chemically distinct and would appear in the aromatic region (7.0-8.5 ppm). The proton at the C5 position, being between the electron-donating methyl and acetamido groups, would be the most shielded. The proton at C3, adjacent to the electron-withdrawing carboxyl group and the acetamido group, would be significantly deshielded. The proton at C6, ortho to the methyl group, would have an intermediate chemical shift. Their splitting patterns would reveal their coupling relationships.

The two methyl groups would each produce a sharp singlet. The methyl protons of the acetamido group (-NHCOCH₃) are expected around 2.1 ppm, while the protons of the methyl group attached to the aromatic ring (-C₆H₃-CH₃) would appear slightly further downfield, around 2.4 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts and Assignments for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |

| > 12.0 | Broad Singlet | 1H, -COOH |

| 9.0 - 10.0 | Singlet | 1H, -NH- |

| ~7.8-8.0 | Doublet | 1H, Aromatic H-3 |

| ~7.2-7.4 | Doublet | 1H, Aromatic H-5 |

| ~7.1-7.3 | Singlet | 1H, Aromatic H-6 |

| ~2.4 | Singlet | 3H, Ring -CH₃ |

| ~2.1 | Singlet | 3H, Acetyl -CH₃ |

Carbon-13 (¹³C) NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides a count of the chemically non-equivalent carbon atoms. For this compound, ten distinct signals are expected. The carbonyl carbons are the most deshielded, appearing at the low-field end of the spectrum. libretexts.org The carboxylic acid carbonyl (C=O) is typically found around 168-172 ppm, while the amide carbonyl is expected in a similar range, often slightly more shielded, around 169 ppm.

The six aromatic carbons will have distinct chemical shifts determined by the attached substituents. The carbon bearing the carboxyl group (C1) and the carbon with the acetamido group (C2) would be significantly deshielded. The carbon with the methyl group (C4) would also be deshielded relative to an unsubstituted benzene carbon, but less so than C1 and C2. The remaining aromatic carbons (C3, C5, C6) would appear in the typical aromatic region of 120-140 ppm. The two methyl carbons will appear in the upfield (aliphatic) region, with the ring-attached methyl carbon around 20-22 ppm and the acetyl methyl carbon slightly higher, around 24 ppm. libretexts.org

Table 4: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~170 | Amide C=O |

| ~169 | Carboxylic Acid C=O |

| ~142 | Aromatic C-4 |

| ~139 | Aromatic C-2 |

| ~134 | Aromatic C-6 |

| ~129 | Aromatic C-1 |

| ~125 | Aromatic C-5 |

| ~122 | Aromatic C-3 |

| ~24 | Acetyl -CH₃ |

| ~21 | Ring -CH₃ |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Solvent Effects on Electronic Spectra

The electronic absorption spectrum of a molecule is influenced by the solvent in which it is dissolved. Interactions between the solute (this compound) and the solvent can stabilize the ground state and the excited state of the molecule to different extents, leading to shifts in the absorption maxima (λmax). These shifts are categorized as either a bathochromic (red) shift to a longer wavelength or a hypsochromic (blue) shift to a shorter wavelength.

The nature of these shifts in this compound would be dictated by the polarity of the solvent and its ability to form hydrogen bonds. The compound possesses both a hydrogen bond donor (the N-H group of the acetamido moiety and the O-H of the carboxylic acid) and hydrogen bond acceptors (the carbonyl oxygens).

In non-polar solvents, the spectral characteristics are primarily influenced by weaker van der Waals forces. As the solvent polarity increases, dipole-dipole interactions become more significant. For a molecule like this compound, which contains polar functional groups, an increase in solvent polarity is generally expected to cause a bathochromic shift for π → π* transitions and a hypsochromic shift for n → π* transitions. This is because the excited state of a π → π* transition is typically more polar than the ground state, and is thus stabilized to a greater extent by a polar solvent. Conversely, the ground state of an n → π* transition is stabilized by hydrogen bonding in protic solvents, increasing the energy required for excitation.

To illustrate the expected trends, a hypothetical data table is presented below. This table demonstrates the kind of data that would be generated from experimental studies on the solvatochromic behavior of this compound.

Interactive Data Table: Hypothetical Solvent Effects on the λmax of this compound

| Solvent | Polarity Index | Hydrogen Bond Donor/Acceptor | Expected λmax (nm) | Type of Shift |

| Hexane (B92381) | 0.1 | Non-polar | 290 | Reference |

| Dioxane | 4.8 | H-bond acceptor | 295 | Bathochromic |

| Chloroform (B151607) | 4.1 | Weak H-bond donor | 298 | Bathochromic |

| Ethanol | 5.2 | H-bond donor/acceptor | 305 | Bathochromic |

| Water | 10.2 | H-bond donor/acceptor | 310 | Bathochromic |

Detailed Research Findings (Hypothetical)

In a detailed investigation, the electronic spectra of this compound would be recorded in a series of solvents with varying polarities. The resulting data would likely show a progressive bathochromic shift in the main absorption band as the solvent polarity increases from a non-polar solvent like hexane to a highly polar solvent like water. This would indicate that the electronic transition is likely of a π → π* nature and that the excited state is more polar than the ground state.

Further analysis could involve plotting the wavenumber of the absorption maximum (νmax) against solvent polarity functions, such as the Kamlet-Taft parameters (α, β, and π*), to quantify the contributions of hydrogen bond acidity, basicity, and dipolarity/polarizability to the observed solvatochromic shifts. Such an analysis would provide deeper insights into the specific solute-solvent interactions that govern the photophysical properties of this compound.

It is important to reiterate that the specific values and detailed findings discussed above are based on established principles of solvatochromism and are intended to be illustrative in the absence of direct experimental data for this compound.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of a molecule. These calculations are fundamental to predicting a wide array of molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying molecules of the size and complexity of 2-Acetamido-4-methylbenzoic acid.

Geometry optimization is a primary application of DFT. By calculating the forces on each atom, the method iteratively adjusts the atomic coordinates to find a minimum energy structure, which corresponds to the most stable three-dimensional arrangement of the molecule. For the analogous compound, 4-acetamidobenzoic acid, DFT calculations using the B3LYP functional and a 6-311+G(2df,p) basis set have shown that the trans conformer (with respect to the phenylene and methyl groups) is more stable than the cis conformer. bas.bg A similar conformational preference would be anticipated for this compound, where the acetamido and carboxylic acid groups are likely to adopt a specific orientation to minimize steric hindrance and maximize electronic stability.

The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also a key output of DFT calculations. These calculations provide a quantitative picture of the electron-donating and electron-withdrawing effects of the substituents on the benzoic acid core.

Table 1: Illustrative Optimized Geometrical Parameters for an Acetamidobenzoic Acid Analogue (Calculated)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.38 - 1.41 | - | - |

| C-N | 1.37 | - | - |

| C=O (amide) | 1.24 | - | - |

| C-O (acid) | 1.35 | - | - |

| C=O (acid) | 1.22 | - | - |

| C-C-N | - | 118 - 122 | - |

| C-N-C | - | 125 | - |

| O=C-O-H | - | - | ~0 or ~180 |

Note: This table presents typical ranges for bond lengths and angles for acetamidobenzoic acid derivatives based on DFT calculations and is for illustrative purposes.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial components of the electronic structure, collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For aromatic compounds like this compound, the substituents on the benzene (B151609) ring can significantly influence the energies of the frontier orbitals. The electron-donating acetamido group and the electron-withdrawing carboxylic acid group, along with the methyl group, would modulate the electronic properties and thus the HOMO-LUMO gap. DFT calculations on similar molecules have been used to quantify these effects. researchgate.net

Table 2: Representative Frontier Orbital Energies and Energy Gap for an Acetamidobenzoic Acid Analogue (Calculated)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: The values in this table are illustrative and represent typical ranges for substituted benzoic acids as determined by DFT calculations.

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational modes and their frequencies. For 4-acetamidobenzoic acid, DFT calculations have been successfully used to analyze the spectral changes upon deprotonation. bas.bg Such calculations for this compound would allow for the assignment of characteristic vibrational bands, such as the C=O stretching of the carboxylic acid and amide groups, N-H bending, and aromatic C-H stretching.

Chemical Shifts (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the 1H and 13C NMR chemical shifts. nih.govacs.org Studies on the structurally related tolfenamic acid have demonstrated that by calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can obtain theoretical chemical shifts that show good agreement with experimental values. nih.govacs.org This predictive capability is invaluable for confirming the structure of this compound and for understanding how its electronic environment influences the magnetic shielding of each nucleus.

Table 3: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for a Structurally Similar Compound

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| ν(C=O) acid (cm-1) | 1720 - 1750 | 1680 - 1710 |

| ν(C=O) amide (cm-1) | 1680 - 1710 | 1650 - 1680 |

| δ(13C) COOH (ppm) | 170 - 175 | 168 - 172 |

| δ(13C) CONH (ppm) | 168 - 172 | 167 - 170 |

| δ(1H) NH (ppm) | 8.0 - 9.5 | 8.5 - 10.0 |

Note: This table provides representative data ranges for acetamidobenzoic acid derivatives. The calculated values are typically scaled to improve agreement with experimental data.

The properties of a molecule can be significantly influenced by its environment, particularly when in solution. Computational models can account for solvent effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. bas.bg This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute's geometry, electronic structure, and properties. For instance, the IEFPCM (Integral Equation Formalism PCM) variant was used to simulate the solvent effect of DMSO on 4-acetamidobenzoic acid. bas.bg

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. While computationally more demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding.

For this compound, both the carboxylic acid and acetamido groups are capable of forming hydrogen bonds. Therefore, understanding its behavior in a protic solvent would likely benefit from explicit solvation models, or a hybrid approach, to accurately capture these specific interactions.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, molecules are inherently flexible and exist as an ensemble of different conformations. Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time. This allows for the exploration of the conformational landscape of a molecule and the identification of its most accessible conformations and the transitions between them.

For this compound, MD simulations could be used to investigate the rotational flexibility around the C-N bond of the acetamido group and the C-C bond connecting the carboxylic acid group to the aromatic ring. These simulations would reveal the preferred dihedral angles and the energy barriers for rotation, providing a dynamic understanding of the molecule's shape and how it might interact with other molecules. Studies on other benzoic acid derivatives have utilized MD simulations to understand their aggregation and adsorption behaviors, which are dependent on their conformational flexibility. gu.se

Interaction with Solvents and Other Molecules

The interaction of this compound with solvents and other molecules is dictated by its functional groups: the carboxylic acid, the acetamido group, and the aromatic ring with a methyl substituent. These groups enable a variety of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. evergreensinochem.com

In protic solvents like water or methanol, the carboxylic acid group can act as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl oxygen). Similarly, the acetamido group's N-H can donate a hydrogen bond, while its carbonyl oxygen can accept one. These interactions are fundamental to its solubility. For instance, in a study of the related compound p-toluic acid (4-methylbenzoic acid), its solubility was found to increase with temperature in both water and organic solvents like p-xylene. researchgate.net The methyl group, being nonpolar, contributes to hydrophobic interactions.

In the solid state, as observed in the crystal structures of similar molecules, extensive intermolecular hydrogen bonding is a dominant feature. For example, in 2-methyl-4-(2-methylbenzamido)benzoic acid, molecules form chains via N-H···O hydrogen bonds and also create dimers through O-H···O interactions between the carboxylic acid groups. nih.govnih.gov The crystal structure of 2-(4-Acetamidobenzenesulfonamido)benzoic acid also reveals a three-dimensional network stabilized by N-H···O and O-H···O hydrogen bonds. nih.goviucr.org It is highly probable that this compound would exhibit similar patterns of self-assembly in the solid state, forming dimers and extended networks.

Table 1: Potential Intermolecular Interactions of this compound

| Interacting Group on this compound | Type of Interaction | Potential Partner Molecule/Group |

| Carboxylic Acid (-COOH) | Hydrogen Bond Donor/Acceptor | Water, Alcohols, Amides, other Carboxylic Acids |

| Acetamido (-NHCOCH₃) | Hydrogen Bond Donor/Acceptor | Water, Alcohols, Amides, Carbonyls |

| Aromatic Ring | π-π Stacking | Other Aromatic Rings |

| Methyl Group (-CH₃) | Hydrophobic Interaction | Nonpolar solvents, Alkyl chains |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for predicting how a small molecule like this compound might interact with a biological target, typically a protein.

In Silico Prediction of Binding Modes with Target Macromolecules

While specific molecular docking studies on this compound are not widely published, studies on structurally similar compounds provide a strong indication of its potential binding modes. For instance, a molecular docking study of 4-Acetamido-3-nitrobenzoic acid with proteins from the SARS-CoV-2 virus, such as the main protease and spike protein, demonstrated its potential to bind within the active sites of these viral proteins. nih.gov This suggests that this compound, as an acetamido-benzoic acid derivative, could also be investigated as a ligand for various protein targets.

The predicted binding mode would likely involve the key functional groups of the molecule anchoring it within the protein's binding pocket. The carboxylic acid group is a strong candidate for forming salt bridges with positively charged amino acid residues (like lysine (B10760008) or arginine) or strong hydrogen bonds with polar residues. The acetamido group can participate in further hydrogen bonding, while the methyl-substituted benzene ring can engage in hydrophobic or π-π stacking interactions with nonpolar or aromatic residues.

Analysis of Hydrogen Bonding and Hydrophobic Interactions at Binding Sites

The stability of a ligand-protein complex is largely determined by the network of non-covalent interactions at the binding site. For this compound, a detailed analysis of a hypothetical docking pose would reveal the specific amino acid residues involved in these interactions.

Hydrogen Bonding: The carboxylic acid and acetamido groups are prime sites for hydrogen bonding. The carboxylate oxygen atoms can accept hydrogen bonds from residues like serine, threonine, or asparagine. The amide N-H can donate a hydrogen bond, and the amide carbonyl can accept one. In the crystal structure of 2-(4-Acetamidobenzenesulfonamido)benzoic acid, intramolecular N-H···O hydrogen bonds are observed, which could also influence its conformation when binding to a protein. nih.goviucr.org

Hydrophobic Interactions: The 4-methylphenyl ring is the main contributor to hydrophobic interactions. It would favorably interact with hydrophobic pockets in a protein, lined with residues such as valine, leucine, isoleucine, and phenylalanine. The methyl group adds to this hydrophobicity.

π-π Stacking: If the binding site contains aromatic residues like phenylalanine, tyrosine, or tryptophan, the benzene ring of this compound could engage in π-π stacking interactions, further stabilizing the complex.

A study on imidazo[2,1-b] nih.govuq.edu.aunih.govthiadiazole derivatives showed that their binding to the TGF-β type I receptor kinase domain was governed by a combination of strong hydrogen bonding and hydrophobic interactions, a principle that would apply to this compound as well. nih.gov

Structure-Activity Relationship (SAR) Derivation from Docking Results

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Molecular docking results are a powerful tool for deriving SAR by correlating the predicted binding interactions with activity data.

By systematically modifying the structure of this compound in silico and docking the analogues into a target protein, one can build an SAR model. For example, one could investigate:

Position of the Methyl Group: Moving the methyl group from position 4 to other positions on the ring would alter the shape of the molecule and its hydrophobic interactions. Docking would reveal if a different isomer fits better into the binding pocket.

Replacement of the Methyl Group: Replacing the methyl group with other substituents (e.g., a halogen, a methoxy (B1213986) group) would change the electronic and steric properties. This could lead to stronger or weaker binding, for instance, by introducing new hydrogen bonding opportunities or causing steric clashes.

Modification of the Acetamido Group: Altering the acetyl group (e.g., to a larger acyl group) could probe the size of the hydrophobic pocket it interacts with.

In a study of imidazothiadiazole derivatives, introducing a thiocyanate (B1210189) group at a specific position led to a significant increase in cytotoxic activity, demonstrating a clear SAR. nih.gov A similar approach for this compound would involve synthesizing and testing derivatives based on docking predictions to validate the in silico SAR model. This iterative process of computational prediction and experimental validation is a cornerstone of modern drug design. nih.gov

Advanced Applications and Functional Studies Non Clinical Focus

Role in Material Science and Functional Materials

The unique structural characteristics of 2-Acetamido-4-methylbenzoic acid, featuring both a carboxylic acid and an acetamido group, position it as a valuable building block in the development of functional materials. Its potential is being explored in the synthesis of polymers and advanced crystalline structures.

Precursor in Polymer Synthesis

While direct, extensive research on the use of this compound as a primary monomer in large-scale polymer production is not widely documented, its inherent chemical functionalities suggest its potential as a specialty precursor. The presence of the carboxylic acid and the amide group allows for various polymerization reactions. For instance, the carboxylic acid can participate in polyesterification or polyamidation reactions, while the amide group can influence the polymer's final properties, such as thermal stability and solubility. Its application is also noted in the context of peptide synthesis. sigmaaldrich.com

Components in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The field of coordination polymers and Metal-Organic Frameworks (MOFs) presents a promising avenue for the application of this compound. MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. The design and synthesis of MOFs based on ligands similar to this compound, such as 4-acetamidobenzoic acid, have been reported. For example, a MOF has been synthesized using 4-acetamidobenzoic acid and silver(I) nitrate. inlibrary.uz The study of its composition and structure was conducted using IR spectroscopy. inlibrary.uz This suggests that this compound, with its comparable functional groups, could also serve as a linker in the creation of novel MOFs with tailored properties for applications in areas like gas storage and catalysis. mdpi.com The inclusion of biomolecule-like linkers, such as amino acid derivatives, is a growing trend in the design of functional coordination polymers. mdpi.com

Applications as Dyes and Pigments

There are indications that this compound and its isomers have utility in the production of dyes. chemimpex.com For instance, related compounds like 3-amino-4-methyl-benzoic acid are used as diazo components in the synthesis of azo dyes. rasayanjournal.co.in Azo compounds are a significant class of colorants used across various industries. rasayanjournal.co.in The structural similarity of this compound to these precursors suggests its potential as an intermediate in the synthesis of novel dye molecules. The specific color and properties of the resulting dye would be influenced by the position of the substituent groups on the benzene (B151609) ring. Isomeric methylbenzoic acids, such as 4-Methylbenzoic acid and 2-Methylbenzoic acid, are listed as dye intermediates. dyestuffintermediates.comdyestuffintermediates.com

Coordination Chemistry of this compound Complexes

The ability of this compound to act as a ligand in the formation of metal complexes is a key area of its chemical exploration. The coordination behavior of this molecule is dictated by the interplay of its carboxylate and amide functionalities.

Synthesis and Characterization of Metal Complexes

Research has been conducted on the synthesis and characterization of transition metal complexes involving isomeric acetamido benzoic acids, including the 2-acetamido isomer. asianpubs.org Complexes with metals such as cobalt (Co), nickel (Ni), zinc (Zn), and cadmium (Cd) have been prepared and studied using various analytical and spectroscopic techniques. asianpubs.org These studies often involve reacting the acetamido benzoic acid with a metal salt, sometimes in the presence of another ligand like hydrazine (B178648), to form stable complexes. asianpubs.org The resulting products are typically characterized by elemental analysis, infrared (IR) and UV-visible spectroscopy, thermal analysis (TG-DTA), and X-ray diffraction (XRD) to determine their composition, structure, and thermal stability. asianpubs.org For instance, the IR spectra of these complexes show characteristic shifts in the carbonyl and amide stretching frequencies upon coordination to the metal ion. asianpubs.org

Table 1: Spectroscopic Data for Metal Complexes of Isomeric Acetamido Benzoic Acids

| Metal Complex Type | ν(C=O) asymmetric (cm⁻¹) | ν(C=O) symmetric (cm⁻¹) | Δν (cm⁻¹) | N-N Stretching (cm⁻¹) |

| Complexes with Hydrazine | 1611-1582 | 1555-1422 | 48-162 | 984-926 |

This table is based on data for isomeric acetamido benzoic acids, providing an indication of expected values for this compound complexes. asianpubs.org

Ligand Binding Modes and Geometries in Metal Centers

Furthermore, the presence of other ligands and the nature of the metal ion influence the final geometry of the complex. For the studied complexes of isomeric acetamido benzoic acids with hydrazine, electronic spectra and magnetic susceptibility measurements suggest a distorted octahedral geometry around the metal center, with a coordination number of six. asianpubs.org The acetamido group, while potentially a coordination site through its oxygen or nitrogen atoms, primarily influences the electronic properties and steric hindrance of the ligand.

Spectroscopic and Magnetic Properties of Complexes

The coordination of 2-acetamidobenzoic acid derivatives with various metal ions has been a subject of significant research, revealing key insights into their structural and electronic properties. Studies on transition metal complexes, particularly with cobalt (Co), nickel (Ni), zinc (Zn), and cadmium (Cd), have utilized a range of analytical techniques to elucidate their geometry and bonding characteristics. asianpubs.orgresearchgate.net

Infrared (IR) spectroscopy is a crucial tool in determining the coordination mode of the ligand. In complexes of 2-acetamidobenzoic acid, the positions of the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) provide definitive evidence of its binding to the metal center. asianpubs.org Specifically, the difference between the asymmetric ν(C=O) values (typically in the 1611-1582 cm⁻¹ range) and the symmetric ν(C=O) values (1555-1422 cm⁻¹ range) indicates that the carboxylate group coordinates in a bidentate fashion. asianpubs.org Furthermore, when co-ligands like hydrazine are present, the N-N stretching frequency (around 984-926 cm⁻¹) suggests a bridging bidentate coordination of the hydrazine molecule. asianpubs.org

Electronic spectra (UV-Vis) and magnetic susceptibility measurements provide information about the electronic configuration and geometry of the metal center in the complex. For many transition metal complexes of 2-acetamidobenzoic acid, these studies suggest a coordination number of six, resulting in a distorted octahedral geometry. asianpubs.orgresearchgate.netresearchgate.net Similarly, studies on lanthanide complexes with related aromatic carboxylic acids, such as 2,4-dimethylbenzoic acid, show that coordination to the lanthanide ion (Ln³⁺) is confirmed by shifts in the UV-Vis absorption bands compared to the free ligand. nih.gov

Table 1: Spectroscopic and Magnetic Data for Metal Complexes of Acetamidobenzoic Acid Isomers

| Metal Ion | Ligand Isomer | Spectroscopic Method | Key Finding | Inferred Geometry |

|---|---|---|---|---|

| Co, Ni, Zn, Cd | 2-Acetamidobenzoic Acid | IR Spectroscopy | Carboxylate group coordinates in a bidentate fashion. asianpubs.org | - |

| Co, Ni, Zn, Cd | 2-Acetamidobenzoic Acid | IR Spectroscopy | Hydrazine acts as a bridging bidentate co-ligand. asianpubs.org | - |

| Co, Ni | 2-Acetamidobenzoic Acid | Electronic Spectra & Magnetic Susceptibility | Coordination number of 6. researchgate.netresearchgate.net | Distorted Octahedral |

| Sm, Eu, Pr, Tb, Dy | 2,4-Dimethylbenzoic Acid | UV-Vis Spectroscopy | Absorption band shifts confirm coordination to Ln³⁺ ions. nih.gov | Distorted Monocapped Square Anti-prismatic |

Fundamental Biological Interaction Mechanisms (Excluding Clinical Studies)

The structural framework of this compound, featuring a substituted benzoic acid, is a common motif in molecules designed to interact with biological systems. Research into analogous compounds provides a basis for understanding its potential mechanisms of action at a molecular level, including enzyme inhibition, receptor binding, and pathway modulation.

Investigation of Enzyme Inhibition Mechanisms at a Molecular Level

Derivatives of benzoic acid are known to act as enzyme inhibitors through competitive binding at the active site. A notable example is 2-(oxalylamino)-benzoic acid (OBA), which has been identified as a general, competitive inhibitor of protein-tyrosine phosphatases (PTPs). nih.gov PTPs are crucial regulators in signal transduction pathways, and their inhibition is a key therapeutic strategy. nih.gov

X-ray crystallography studies of PTP1B in complex with OBA reveal that the inhibitor binds to the active site, mimicking the natural substrate. nih.gov The binding is characterized by hydrogen bonding interactions with the highly conserved PTP signature motif. This classical competitive inhibition is reversible and makes the OBA scaffold an ideal starting point for developing more selective inhibitors for specific PTPs. nih.gov This demonstrates how the benzoic acid moiety can anchor a molecule in an enzyme's active site, allowing other parts of the molecule to confer specificity.

Receptor Binding Profiling and Ligand Efficacy at Specific Protein Targets

Molecular docking studies are frequently employed to predict the binding affinity and mode of interaction between a ligand and a protein target. A study involving 4-Acetamido-3-nitrobenzoic acid (ANBA), a close structural relative, explored its potential binding to key proteins of the SARS-CoV-2 virus, including the spike protein, the main protease (Mpro), and the RNA-dependent RNA polymerase (RdRp). nih.gov

These computational analyses predict that the ligand can fit into the binding pockets of these viral proteins, forming intermolecular interactions that stabilize the complex. nih.gov The specific interactions, validated through techniques like Hirshfeld surface analysis, are crucial for understanding the potential of the molecule as a binder. nih.gov While these are predictive studies, they highlight the capacity of the acetamidobenzoic acid scaffold to engage with specific amino acid residues within a protein's binding site, a prerequisite for any biological activity.

Modulation of Biochemical Pathways (e.g., protein dephosphorylation, enzymatic catalysis)

The ability of benzoic acid derivatives to act as enzyme inhibitors directly implies a capacity to modulate biochemical pathways. As previously mentioned, the inhibition of protein-tyrosine phosphatases (PTPs) by 2-(oxalylamino)-benzoic acid is a prime example of modulating protein dephosphorylation. nih.gov By competitively blocking the active site of a PTP, the inhibitor prevents the removal of phosphate (B84403) groups from target proteins. This action can halt or alter a signaling cascade that is dependent on the phosphorylation state of its components.

The binding of OBA within the PTP1B active site creates a unique arrangement involving key residues such as Asp(181), Lys(120), and Tyr(46). nih.gov This specific interaction underscores how a small molecule can effectively interrupt the catalytic cycle of an enzyme, thereby modulating a critical biochemical pathway. This principle can be extended to other enzyme systems where the benzoic acid scaffold can be adapted to target different active sites.

Structure-Based Drug Design Principles Applied to Molecular Targets

Structure-based drug design is a powerful strategy that uses high-resolution structural information of a biological target to design potent and selective inhibitors. stanford.edu This approach has been successfully applied using scaffolds related to this compound.

One such example is the design of ATP-competitive inhibitors for casein kinase-2 (CK2), an enzyme implicated in several cancers. tandfonline.com Researchers employed an integrated strategy that started with a pharmacophore model to screen large chemical libraries. tandfonline.com The identified hits, along with fragments from another virtual screen, were used as templates to rationally design novel 2-amino-6-methyl-pyrimidine benzoic acids as CK2 inhibitors. tandfonline.com The process involved:

Pharmacophore Modeling: Creating a 3D model of the essential features required for binding.

Virtual Screening: Searching databases for molecules that fit the pharmacophore.

Molecular Docking: Predicting the binding mode and interactions of the hits within the CK2 active site.

Rational Design: Synthesizing new compounds based on the most promising scaffolds.

Stability Analysis: Using molecular dynamics (MD) simulations to assess the stability of the designed inhibitor-protein complex. tandfonline.com

This methodical approach, which relies on understanding the precise three-dimensional structure of the target, allows for the iterative optimization of a lead compound to achieve high efficacy. stanford.edunih.gov

Future Research Directions and Emerging Areas

Novel Synthetic Methodologies

The development of more efficient, sustainable, and scalable synthetic routes for 2-Acetamido-4-methylbenzoic acid is a key area of future research. While traditional methods exist, emerging technologies like flow chemistry and biocatalysis offer significant advantages.

Flow Chemistry: This technique, involving the continuous pumping of reagents through a reactor, offers precise control over reaction parameters such as temperature, pressure, and reaction time. For the synthesis of this compound, flow chemistry could lead to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions. The direct acetylation of 4-amino-2-methylbenzoic acid, for instance, could be optimized in a flow reactor to minimize side reactions and streamline the purification process.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. nih.gov For the synthesis of this compound, enzymes like amide bond synthetases (ABSs) could be explored. nih.gov For example, the ABS McbA from Marinactinospora thermotolerans has shown broad substrate acceptance for various amines and carboxylic acids, suggesting its potential for the amidation of a 4-amino-2-methylbenzoic acid precursor. nih.gov Engineering enzymes with enhanced stability and activity under industrial conditions will be crucial for the economic viability of biocatalytic routes. nih.gov

Advanced Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is essential for its application. Advanced characterization techniques can provide unprecedented insights.

Solid-State NMR (ssNMR): While solution-state NMR is routinely used, ssNMR can provide detailed information about the structure and dynamics of this compound in its solid form. Techniques like 17O ssNMR can be particularly insightful for probing the local environment of the carboxylic acid and acetamido groups, which are crucial for intermolecular interactions like hydrogen bonding. nih.govresearchgate.net Studies on related acylbenzoic acids have demonstrated the power of ssNMR in characterizing different tautomeric forms and intermolecular interactions in the solid state. nih.govresearchgate.net

Cryo-Electron Microscopy (Cryo-EM) for Complexes: For understanding how this compound and its derivatives interact with biological macromolecules, cryo-EM is a powerful tool. researchgate.netebi.ac.uknih.gov This technique can determine the high-resolution structure of complexes, revealing the specific binding modes and conformational changes upon interaction. researchgate.netembopress.org For instance, if a derivative of this compound is found to inhibit an enzyme, cryo-EM could be used to visualize the enzyme-inhibitor complex, providing crucial information for structure-based drug design. nih.gov

Targeted Applications in Niche Chemical Fields

Beyond its current uses, this compound holds potential in various niche chemical fields. Its unique substitution pattern makes it an interesting building block for the synthesis of novel compounds.

The presence of three different functional groups—a carboxylic acid, an acetamido group, and a methyl group on the aromatic ring—provides multiple reaction sites for further chemical modifications. This allows for the generation of a diverse library of derivatives with potentially unique properties. For example, the carboxylic acid can be converted to esters, amides, or other functional groups, while the aromatic ring can undergo further substitution reactions. The acetamido group can also be modified or replaced. This versatility makes this compound a valuable scaffold for developing new materials, catalysts, or biologically active molecules. biosynth.com For example, it is a known intermediate in the synthesis of pharmaceutically active benzazepine compounds. nih.gov

Development of Structure-Property Relationships for Predictive Design

A key goal in modern chemistry is the ability to predict the properties of a molecule based on its structure. Developing robust structure-property relationships (SPRs) for this compound and its analogs will be crucial for designing new compounds with desired characteristics.

This involves systematically synthesizing a series of derivatives with controlled variations in their chemical structure and then measuring their physical, chemical, and biological properties. For instance, by varying the substituents on the aromatic ring or modifying the acetamido group, researchers can study how these changes affect properties such as solubility, melting point, and biological activity. thermofisher.comavantorsciences.com

Computational modeling, including quantum chemical calculations and molecular dynamics simulations, can complement experimental studies by providing insights into the electronic structure, conformational preferences, and intermolecular interactions of these molecules. nih.govmdpi.com By combining experimental data with computational predictions, it will be possible to develop predictive models that can guide the design of new this compound derivatives with tailored properties for specific applications, such as novel pharmaceuticals or functional materials. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the laboratory preparation of 2-Acetamido-4-methylbenzoic acid?

- Methodological Answer : A practical route involves chloro-substitution followed by acetylation. For example, 2-Acetamido derivatives can be synthesized via Fisher’s esterification to protect carboxyl groups, followed by nucleophilic substitution of a chloro-methyl group with ammonia or amine derivatives. Reaction conditions (e.g., anhydrous solvents, controlled temperature) and purification steps (e.g., recrystallization, column chromatography) are critical for yield optimization .

Q. What safety protocols should be followed when handling this compound and its analogs?

- Methodological Answer : While specific safety data for this compound are limited, general precautions for acetamido benzoic acid derivatives include:

- Use of PPE (nitrile gloves, lab coats, safety goggles) to avoid skin/eye contact.

- Respiratory protection (P95 masks) if aerosol formation is possible.

- Immediate decontamination of spills with absorbent materials and ethanol/water mixtures.

- Consultation of compound-specific SDS and institutional safety guidelines for hazard mitigation .

Q. Which analytical techniques are most suitable for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can resolve aromatic protons, acetamido methyl groups, and carboxyl carbons. Overlapping signals may require 2D NMR (e.g., HSQC, HMBC) for unambiguous assignment .

- IR Spectroscopy : Confirm carbonyl stretches (amide C=O at ~1650–1680 cm, carboxylic acid C=O at ~1700 cm).

- Mass Spectrometry : High-resolution MS (ESI-TOF) validates molecular formula and fragmentation patterns.

Advanced Research Questions

Q. How can quantum chemical calculations (e.g., DFT) elucidate the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model:

- Electron density distribution (e.g., nucleophilic/electrophilic sites via Mulliken charges).

- Frontier molecular orbitals (HOMO-LUMO gaps for reactivity prediction).

- Non-covalent interactions (hydrogen bonding, π-π stacking) using reduced density gradient (RDG) analysis.

- Validation against experimental XRD or spectroscopic data enhances reliability .

Q. What strategies resolve contradictory spectral data during characterization?

- Methodological Answer : Contradictions (e.g., unresolved NMR signals, conflicting MS fragments) require:

- Iterative Refinement : Repeat experiments under controlled conditions (e.g., deuterated solvent purity, temperature stability).

- Cross-Validation : Compare with structurally analogous compounds (e.g., 4-Acetamido-3-nitrobenzoic acid ) or computational predictions.

- Advanced Techniques : Use dynamic NMR to study tautomerism or variable-temperature studies to assess conformational flexibility .

Q. How can this compound be applied in drug design or molecular target studies?

- Methodological Answer :

- Scaffold Modification : Introduce substituents (e.g., halogens, methoxy groups) to modulate bioavailability or binding affinity.

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with enzymes (e.g., SARS-CoV-2 proteases ) or receptors.

- ADMET Profiling : Predict pharmacokinetics (e.g., logP for lipophilicity) via tools like SwissADME or ADMETLab2.0.

- In Vitro Assays : Validate cytotoxicity and target engagement using cell-based models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.